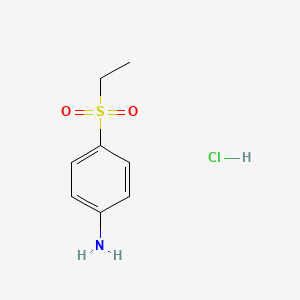

4-(Ethanesulfonyl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylsulfonylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYAXAHNXLQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics of Sulfonylaniline Formation

Elucidation of Reaction Pathways in Sulfonylation

The construction of the C-S bond in sulfonylanilines can be approached through diverse chemical strategies. The specific pathway is often dictated by the choice of starting materials, catalysts, and reaction conditions, such as the application of light.

Visible-light-mediated photoredox catalysis has emerged as a powerful and mild method for the sulfonylation of anilines. rsc.org These reactions typically proceed through a radical-mediated mechanism. A plausible pathway involves the photoexcitation of a catalyst, often an iridium complex, which then oxidizes the aniline (B41778) to form a radical cation. nih.govresearchgate.net Concurrently, a sulfonyl source, such as a sulfonyl fluoride (B91410) or a sulfinate salt, is reduced by the catalyst to generate a sulfonyl radical. nih.govscispace.com The coupling of the aniline radical cation and the sulfonyl radical, followed by deprotonation, yields the final sulfonylaniline product. scispace.com

The general mechanism for a photoredox-catalyzed sulfonylation is outlined below:

Photoexcitation: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Oxidative Quenching: The excited photocatalyst oxidizes an aniline derivative to its corresponding radical cation, generating a reduced form of the catalyst (PC⁻).

Reductive Quenching: Simultaneously or in a separate cycle, a sulfonyl precursor is oxidized to generate a sulfonyl radical. Alternatively, the reduced catalyst (PC⁻) can reduce a sulfonyl precursor (e.g., sulfonyl fluoride) via a single electron transfer (SET) to form the sulfonyl radical. nih.gov

Radical Coupling: The aniline radical cation and the sulfonyl radical combine to form a C-S bond.

Deprotonation: Loss of a proton from the nitrogen atom re-aromatizes the ring and yields the stable sulfonylaniline product.

An alternative pathway involves the initial oxidation of a sulfinate salt to a sulfonyl radical, which then adds to the aniline. scispace.com The choice between these pathways can be influenced by the redox potentials of the specific aniline and sulfonyl precursor used. scispace.com

Table 1: Key Species in Photoinduced Sulfonylation

| Species | Role in Mechanism | Method of Generation |

|---|---|---|

| Photocatalyst (e.g., Ir[(ppy)₂(dtbbpy)]Cl) | Light absorber and electron transfer agent | Added to the reaction mixture |

| Aniline Radical Cation | Electrophilic intermediate | Oxidation of aniline by the excited photocatalyst nih.gov |

The classic method for forming sulfonamides, a class of compounds closely related to sulfonylanilines, involves the nucleophilic attack of an amine on a sulfonyl chloride. This represents a nucleophilic substitution at a sulfur(VI) center. While direct sulfonylation of the aniline ring is a C-S bond formation, the principles of nucleophilic attack at sulfur are fundamental. In reactions where an aniline nitrogen attacks a sulfonyl derivative, the mechanism is typically an addition-elimination pathway.

Computational studies on nucleophilic substitution at sulfinyl (S(IV)) centers suggest that these reactions proceed through a triple-well potential energy surface, involving a tetracoordinate sulfur intermediate. researchgate.net Although sulfonyl (S(VI)) centers are different, the concept of an addition-elimination mechanism, rather than a direct Sₙ2-type displacement, is often considered. The highly electrophilic sulfur atom in a sulfonyl derivative (e.g., ethanesulfonyl chloride) is attacked by the nucleophilic aniline, leading to a transient, high-energy intermediate. Subsequent departure of the leaving group (e.g., chloride) forms the S-N or S-C bond.

While less common for the direct synthesis of simple sulfonylanilines, cycloaddition and rearrangement reactions are important pathways for forming more complex sulfone-containing molecules. acs.org For instance, dienyl sulfones can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions to construct cyclic sulfones. acs.orgiomcworld.com

Rearrangement reactions also provide a route to sulfonated anilines. A notable example is the thermal rearrangement of arylsulfamates to para-sulfonyl anilines, inspired by the historic Tyrer sulfonation process. nih.gov This reaction is believed to proceed via an intermolecular mechanism where sulfur trioxide is released from the N-sulfamate under thermal conditions. The highly electrophilic SO₃ then participates in an electrophilic aromatic substitution reaction with another aniline molecule, favoring the para position to yield the C-sulfonated product. nih.gov Kinetic isotope effect experiments support the intermolecular nature of this rearrangement. nih.gov

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) calculations are widely used to map the potential energy surfaces of chemical reactions, providing detailed geometries and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov For the formation of sulfonylanilines, DFT can be used to model the transition state of the key bond-forming step.

In radical-mediated photosulfonylations, DFT can help elucidate the structure of the transition state for the coupling of the aniline radical cation and the sulfonyl radical. nih.gov For nucleophilic substitution pathways, DFT calculations can distinguish between concerted Sₙ2-type mechanisms and stepwise addition-elimination pathways by locating the relevant transition states and intermediates. researchgate.net Studies on related systems, such as the amino-sulfonylation of alkenes, have used DFT to analyze the transition states of radical addition, revealing details like the length of the forming C-S bond and the breaking N-S bond in the radical precursor. nih.gov

In the context of sulfonylaniline formation, DFT can be used to:

Assess Radical Stability: Analyze the spin density distribution and other electronic properties of the generated aniline and sulfonyl radicals to understand their reactivity and stability. nih.gov

Evaluate Intermediate Geometries: Optimize the geometries of intermediates, such as the tetracoordinate sulfur species in nucleophilic substitution pathways, to confirm their existence on the potential energy surface. researchgate.net

These computational insights are crucial for rationalizing experimental observations and for the predictive design of new, more efficient synthetic methods for preparing compounds like 4-(Ethanesulfonyl)aniline (B1294685) hydrochloride. nih.govresearchgate.net

Kinetic Investigations of Sulfonylation Processes

Kinetic investigations into sulfonylation processes, particularly those involving the reaction of sulfonyl chlorides with anilines, have provided significant insights into the reaction mechanisms and the factors influencing reaction rates. These studies are crucial for understanding the formation of sulfonylanilines. The reaction between an aromatic sulfonyl chloride and an aniline derivative is generally understood to follow second-order kinetics. researchgate.net

Research has demonstrated that the reactivity of the system is sensitive to the electronic effects of substituents on both the sulfonyl chloride and the aniline. researchgate.net These effects are often quantified using linear free-energy relationships like the Hammett and Brønsted equations. researchgate.net For instance, in the reaction of substituted benzenesulfonyl chlorides with anilines in methanol (B129727), substituent effects in both the sulfonyl chloride and the aniline can be correlated by these equations. researchgate.net Such analyses support a direct bimolecular nucleophilic displacement mechanism (SN2). researchgate.netresearchgate.net In this mechanism, the rate-determining step is proposed to be the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. oup.com

The composition of the solvent medium plays a critical role in the kinetics of sulfonylation. Studies conducted in various solvent mixtures, such as methanol-ethyl acetate (B1210297), methanol-propan-2-ol, and methanol-water, have shown that the reaction rates are significantly influenced by the solvent's properties. researchgate.net For the reaction between benzenesulfonyl chloride and aniline, the second-order rate coefficients were found to be in the order of water > methanol > propan-2-ol > ethyl acetate. researchgate.net The rates decrease with the addition of ethyl acetate to methanol and increase with a higher water content in methanol-water mixtures. researchgate.net This dependency highlights the role of solvent polarity and its ability to stabilize the transition state.

In a different context, the kinetics of sulfonation have been studied by correlating the reaction time with the degree of sulfonation (DS). While this involves the introduction of a sulfonic acid group rather than a sulfonamide, the kinetic principles offer relevant insights into electrophilic substitution on aromatic rings. The data shows a rapid initial reaction phase followed by a slower phase as the degree of substitution increases. nih.govrsc.org

| Reaction Time (hours) | Degree of Sulfonation (DS) (%) |

| 3 | 55 |

| 6 | 66 |

| 24 | 77 |

| 48 (calculated) | 86 |

| Data derived from a study on the sulfonation of crosslinked electrospun polybenzoxazine fibers, illustrating the progression of an electrophilic substitution reaction over time. nih.govrsc.org |

Activation parameters, including enthalpy (ΔH≠) and entropy (ΔS≠) of activation, have also been calculated for related sulfonylation reactions. researchgate.netresearchgate.net These parameters provide deeper understanding of the transition state's energetic and structural properties. For example, studies on the reaction of picryl chloride with various substituted anilines in acetonitrile (B52724) have involved detailed measurements of Arrhenius parameters to explore the additivity of substituent effects on the free energy of activation. rsc.org

The general consensus from kinetic studies is that the sulfonylation of anilines with sulfonyl chlorides proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism. researchgate.netresearchgate.net The transition state involves significant bond formation between the amine nucleophile and the sulfonyl sulfur center. The sensitivity of the reaction rate to substituents and solvent composition underscores the intricate balance of electronic and steric factors that govern the formation of sulfonylanilines. researchgate.net

| System | Kinetic Findings | Reference |

| Benzenesulfonyl chloride and aniline | Follows second-order kinetics. Rates are highly solvent-dependent. | researchgate.net |

| Substituted benzenesulfonyl chlorides and anilines | Substituent effects correlated by Hammett and Brønsted equations, supporting an SN2 mechanism. | researchgate.net |

| p-Toluenesulfonylation of aromatics | Rate = k₃[TsCl][AlCl₃][ArH]. Significant kinetic isotope effect suggests proton abstraction is rate-determining. | oup.com |

| Hydrolysis of aromatic sulfonyl chlorides | Alkaline hydrolysis rates follow the Hammett equation with a ρ-value of +1.564, indicating bond formation predominates in the transition state. | rsc.org |

| Summary of key research findings from kinetic investigations of sulfonylation and related reactions. |

Advanced Spectroscopic and Structural Characterization Methodologies for Sulfonylanilines

Vibrational Spectroscopy for Detailed Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of vibrational modes. The resulting spectrum provides a unique fingerprint of the compound. For 4-(Ethanesulfonyl)aniline (B1294685) hydrochloride, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the aniline (B41778) ring, the sulfonyl group, and the ethyl substituent.

Key expected vibrational modes for 4-(Ethanesulfonyl)aniline hydrochloride include the stretching and bending vibrations of the N-H bonds in the anilinium group, the aromatic C-H and C-C stretching of the benzene (B151609) ring, and the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group. The presence of the hydrochloride salt will influence the N-H stretching frequencies, typically shifting them to lower wavenumbers compared to the free aniline base due to the formation of the anilinium ion.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Anilinium (N⁺-H₃) | Symmetric & Asymmetric Stretching | 2800-3200 |

| Anilinium (N⁺-H₃) | Bending | 1500-1600 |

| Aromatic Ring (C-H) | Stretching | 3000-3100 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140-1180 |

| Ethyl (C-H) | Stretching | 2850-2980 |

FT Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar and symmetric molecular vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic ring and the S-C and C-C bonds.

The symmetric vibrations of the sulfonyl group and the breathing modes of the benzene ring are typically strong in the Raman spectrum. The combination of FTIR and FT Raman data allows for a more complete assignment of the vibrational modes of the molecule.

To aid in the assignment of experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are often employed. researchgate.netglobalresearchonline.net These quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. By comparing the calculated spectrum with the experimental FTIR and FT Raman data, a detailed and reliable assignment of the observed vibrational bands can be achieved. researchgate.net

For this compound, computational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical methods. globalresearchonline.net This approach allows for a deeper understanding of the relationship between the molecular structure and its vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. ¹H and ¹³C NMR are the most common techniques used for organic compounds like this compound.

In the ¹H NMR spectrum of this compound, the protons of the ethyl group would appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic protons would appear as a set of doublets, indicative of a para-substituted benzene ring. The chemical shift of the anilinium protons can be variable and may appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfonyl group and the electron-donating anilinium group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to -SO₂Et) | ~7.8-8.0 | Doublet | ~8-9 |

| Aromatic (ortho to -NH₃⁺) | ~7.3-7.5 | Doublet | ~8-9 |

| Anilinium (-NH₃⁺) | Variable (broad) | Singlet | N/A |

| Methylene (-CH₂-) | ~3.2-3.4 | Quartet | ~7 |

| Methyl (-CH₃) | ~1.2-1.4 | Triplet | ~7 |

By integrating the data from these advanced spectroscopic and computational methodologies, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Theoretical Chemistry and Computational Studies of 4 Ethanesulfonyl Aniline Hydrochloride

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to a molecule's stability, reactivity, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. nih.gov These orbitals are key players in chemical reactions and electronic transitions. thaiscience.info

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.govnih.gov

Table 1: Examples of Calculated FMO Properties for Related Aniline (B41778) Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| p-Nitroaniline | B3LYP/6-311G(d,p) | -6.5518 | -2.6611 | 3.8907 | thaiscience.info |

| p-Aminoaniline | B3LYP/6-311G(d,p) | -5.0741 | -0.4722 | 4.6019 | thaiscience.info |

| p-Isopropylaniline | B3LYP/6-311G(d,p) | -5.3226 | 0.0258 | 5.2968 | thaiscience.info |

Ionization potential (IP) and electron affinity (EA) are fundamental descriptors of chemical reactivity derived from FMO energies. nih.gov IP represents the energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO), while EA is the energy released when a molecule gains an electron (approximated as A ≈ -ELUMO). researchgate.net These parameters provide direct insight into a molecule's ability to participate in electron transfer processes, which is crucial for understanding potential reaction mechanisms. mdpi.com

A molecule with a low IP is a good electron donor, whereas one with a high EA is a good electron acceptor. Computational methods can reliably predict these values, offering a theoretical framework for assessing reactivity. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for investigating molecular structures and properties. nih.govnih.gov

DFT is a computational method that determines the electronic structure of a system based on its electron density, offering a balance between accuracy and computational cost. nih.gov It is widely used to optimize molecular geometries and calculate a variety of properties, including vibrational frequencies, reaction energies, and electronic characteristics. daneshyari.comnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, nitrogen, oxygen, and sulfur, such as 4-(Ethanesulfonyl)aniline (B1294685) hydrochloride, various basis sets are employed.

Common choices include the Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets. reddit.com Polarization functions (e.g., d,p) and diffuse functions (+) are often added to provide more flexibility in describing the electron distribution, which is particularly important for molecules with lone pairs, polar bonds, and potential for hydrogen bonding. nih.govreddit.com

Studies on related sulfonamides and aniline derivatives often utilize functionals like B3LYP in combination with basis sets such as 6-31G(d), 6-31+G(d,p), or 6-311++G(d,p). researchgate.netnih.govdaneshyari.comnih.gov The selection of an appropriate basis set involves a trade-off between computational expense and desired accuracy. For larger systems, smaller basis sets like def2-SVP may be sufficient for structural optimization, while larger sets like def2-TZVP or def2-QZVP are preferred for more accurate energy calculations. researchgate.net The performance of a chosen method is typically validated by comparing calculated results, such as bond lengths and angles, with available experimental data. nih.gov

DFT calculations are extensively used to predict global reactivity descriptors, which quantify the chemical behavior of a molecule. researchgate.net These descriptors are calculated using the energies of the HOMO and LUMO and provide a quantitative framework for understanding molecular reactivity.

Key reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2. nih.govresearchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η. researchgate.net

These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies, where they help correlate a molecule's electronic structure with its biological or chemical activity. For example, DFT calculations on a series of sulfonamide derivatives have been used to correlate these quantum chemical descriptors with their observed antibacterial activity. daneshyari.com

Table 2: Calculated Global Reactivity Descriptors for Related Aniline Compounds

| Compound | Method | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|---|

| p-Nitroaniline | B3LYP/6-311G(d,p) | 1.9454 | 4.6065 | 5.4439 | thaiscience.info |

| p-Aminoaniline | B3LYP/6-311G(d,p) | 2.3010 | 2.7732 | 1.6708 | thaiscience.info |

| p-Isopropylaniline | B3LYP/6-311G(d,p) | 2.6484 | 2.6484 | 1.3242 | thaiscience.info |

Density Functional Theory (DFT) Applications

Conformational Analysis through DFT

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the conformational analysis of organic molecules like 4-(Ethanesulfonyl)aniline hydrochloride. Conformational analysis is crucial as the three-dimensional arrangement of atoms dictates a molecule's physical and chemical properties. The flexibility of this compound primarily arises from the rotation around the C-S (phenyl-sulfonyl) and S-N (sulfonyl-amino) bonds.

While specific DFT studies on this compound are not abundant in the public domain, extensive research on structurally similar arylsulfonamides provides a robust framework for understanding its conformational preferences. For instance, studies on benzenesulfonamides have shown that the rotation around the S-N bond can lead to different stable conformers. core.ac.uk The rotational barrier for this bond in arylsulfonamides has been calculated to be in the range of 10 to 20 kJ/mol, indicating that multiple conformations can coexist at room temperature. core.ac.uk

A potential energy surface (PES) scan, a common DFT technique, can be employed to explore the conformational space by systematically rotating key dihedral angles. For this compound, a PES scan of the C-S-N-C dihedral angle would reveal the energy minima corresponding to stable conformers and the transition states connecting them. Based on studies of related molecules, it is anticipated that the molecule would exhibit at least two low-energy conformers.

To illustrate the expected outcomes of such an analysis, a hypothetical data table based on DFT calculations for a similar molecule, 4-aminobenzenesulfonamide, is presented below. These calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

| Conformer | Dihedral Angle (C-S-N-H) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer A (Staggered) | 180.0 | 0.00 | 65.2 |

| Conformer B (Eclipsed) | 0.0 | 0.85 | 34.8 |

| Transition State | 90.0 | 4.50 | - |

This table presents hypothetical data for 4-aminobenzenesulfonamide to illustrate the typical results of a DFT conformational analysis. The data indicates that the staggered conformer is the most stable.

Ab Initio Methods and Comparative Computational Analyses

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for electronic structure calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark data for validating DFT results.

A comparative study employing both DFT and ab initio methods would offer a comprehensive understanding of the electronic structure of this compound. For substituted anilines, comparisons between DFT and ab initio methods have shown that while both can predict geometries with reasonable accuracy, DFT often provides better agreement with experimental vibrational frequencies. researchgate.net For properties like bond dissociation energies in substituted anilines, the wB97X-D functional in DFT has shown strong correlation with experimental data. researchgate.net

In the context of this compound, a comparative analysis would likely involve optimizing the geometry and calculating electronic properties using a functional such as B3LYP and an ab initio method like MP2, both with a sufficiently large basis set (e.g., aug-cc-pVDZ). Key parameters for comparison would include bond lengths, bond angles, dihedral angles, and the energy difference between conformers.

Below is a comparative data table illustrating the kind of results one might expect from such a study on a related aniline derivative.

| Parameter | DFT (B3LYP/6-311G) | Ab Initio (MP2/6-311G) | Experimental (Aniline) |

|---|---|---|---|

| C-N Bond Length (Å) | 1.405 | 1.401 | 1.402 |

| H-N-H Bond Angle (°) | 113.5 | 113.9 | 113.1 |

| Inversion Barrier (kcal/mol) | 1.65 | 1.55 | 1.50 |

This table provides a comparison of geometric and energetic parameters for aniline calculated by DFT and Ab Initio methods, alongside experimental values, to demonstrate the expected level of agreement for a similar analysis of this compound.

Reactivity and Selectivity Prediction through Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions, providing insights that can guide synthetic efforts. For this compound, understanding its reactivity is key to its application.

Conceptual DFT provides powerful tools for analyzing chemical reactivity through descriptors like the Fukui function and the dual descriptor. The Fukui function, , indicates the change in electron density at a point when the number of electrons in the system changes. It helps in identifying the most electrophilic and nucleophilic sites in a molecule. scm.com

There are three main types of Fukui functions:

for nucleophilic attack (where an electron is added).

for electrophilic attack (where an electron is removed).

for radical attack.

The dual descriptor, , is the difference between the nucleophilic and electrophilic Fukui functions () and can unambiguously identify sites for nucleophilic () and electrophilic () attack. researchgate.net

For this compound, the primary reactive sites are expected to be the aniline ring and the amino group. A Fukui function analysis would likely reveal that the ortho and para positions of the aniline ring are susceptible to electrophilic attack, a common reactivity pattern for aniline derivatives. The nitrogen atom of the amino group would be a primary site for nucleophilic character, although this would be modulated by protonation in the hydrochloride salt.

The following table presents hypothetical condensed Fukui indices for key atoms in a 4-alkanesulfonyl-aniline, calculated from population analysis of the neutral, cationic, and anionic species.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Δfk (Dual Descriptor) |

|---|---|---|---|

| N (amino) | 0.152 | 0.089 | 0.063 |

| C (ortho to NH2) | 0.078 | 0.125 | -0.047 |

| C (meta to NH2) | 0.045 | 0.061 | -0.016 |

| C (para to NH2) | 0.110 | 0.158 | -0.048 |

| S (sulfonyl) | 0.095 | 0.055 | 0.040 |

| O (sulfonyl) | 0.130 | 0.070 | 0.060 |

This table illustrates hypothetical condensed Fukui indices and dual descriptor values for a 4-alkanesulfonyl-aniline. The negative dual descriptor values for the ring carbons suggest they are prone to electrophilic attack, while the positive values for N and O indicate susceptibility to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In a study of substituted benzenes, it was shown that the electrostatic potential above the aromatic ring is significantly influenced by the substituents. joaquinbarroso.com For this compound, the interplay between the substituents would create a unique electrostatic landscape that governs its intermolecular interactions and reactivity.

Applications in Advanced Chemical Synthesis and Materials Science

4-(Ethanesulfonyl)aniline (B1294685) Hydrochloride as a Versatile Building Block in Organic Synthesis

4-(Ethanesulfonyl)aniline hydrochloride is a valuable bifunctional molecule that serves as a versatile building block in modern organic synthesis. Its structure incorporates a nucleophilic amino group and an electron-withdrawing ethanesulfonyl group attached to an aromatic ring, making it a key intermediate for constructing more complex molecules. The aniline (B41778) moiety is a common and easily manufactured structural unit frequently employed by the pharmaceutical industry as a foundation for developing new drug therapies. umich.edu The presence of both the amine and sulfonyl groups allows for a wide range of chemical transformations.

The amino group can readily participate in reactions such as N-alkylation, acylation, and diazotization, enabling the formation of a diverse array of derivatives. researchgate.netresearchgate.net Simultaneously, the sulfonyl group provides a site for further functionalization and influences the electronic properties of the benzene (B151609) ring. This dual functionality makes the compound a strategic starting material for synthesizing molecules with potential applications in medicinal chemistry and materials science. beilstein-journals.org For instance, aniline derivatives are foundational to various drugs due to their simple structure and capacity for hydrogen bond formation. researchgate.net The integration of the ethanesulfonyl group can modulate properties like lipophilicity and metabolic stability, which are critical considerations in drug design. beilstein-journals.org

Functionalization and Derivatization of Sulfonylanilines for Synthetic Utility

The sulfonylaniline scaffold is a privileged motif in synthetic chemistry, offering numerous avenues for functionalization and derivatization to generate novel compounds with tailored properties.

Late-stage functionalization (LSF) refers to the chemical modification of complex molecules, such as drug candidates or natural products, at a late step in their synthesis. wikipedia.orgnyu.edu This strategy is highly valuable in drug discovery as it allows for the rapid generation of diverse analogues from a common advanced intermediate, bypassing the need for lengthy de novo synthesis for each new compound. nih.gov LSF enables chemists to efficiently explore structure-activity relationships and optimize the physicochemical and pharmacokinetic properties of a lead molecule. nih.gov

The sulfonylaniline core, when present in a complex molecule, can be a target for LSF reactions. Transformations can be directed at the aromatic ring through C-H functionalization or at the amino group. wikipedia.orgmpg.de The development of methodologies with high regioselectivity and broad functional group tolerance is crucial for the successful application of LSF. nih.gov Such strategies can introduce new chemical groups that modulate the biological activity or physical properties of the parent molecule, accelerating the drug discovery process. nih.govmpg.de

The primary amine of this compound is a key handle for the synthesis of sulfonamides and their aza-analogues, sulfonimidamides. These functional groups are prominent in a significant percentage of FDA-approved drugs. nih.gov

Sulfonamides are traditionally synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This robust reaction allows the aniline nitrogen of a sulfonylaniline to form a new S-N bond, linking it to a different molecular fragment. More modern methods have expanded the scope and efficiency of sulfonamide synthesis. ijarsct.co.inresearchgate.net

Sulfonimidamides , which are mono-aza variants of sulfonamides, have emerged as valuable additions to medicinal chemistry. nih.gov Recent synthetic advancements have enabled their efficient and stereospecific preparation. For example, the reaction of anilines with sulfonimidoyl fluorides, catalyzed by Lewis acids such as Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), can produce chiral sulfonimidamides with high enantiospecificity. researchgate.netacs.org This reaction proceeds through an Sₙ2-like transition state, resulting in an inversion of the configuration at the sulfur atom. acs.org The development of such methods provides access to a broader chemical space for drug discovery. nih.gov

Table 1: Selected Methods for the Synthesis of Sulfonamides and Sulfonimidamides from Anilines This table is interactive and allows for sorting and filtering of data.

| Product | Reactants | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Sulfonamide | Aniline, Sulfonyl Chloride | Organic or Inorganic Base | Classical nucleophilic reaction between an amino compound and a sulfonyl chloride. ijarsct.co.in |

| Sulfonamide | Aniline, Sulfinate Salt | Hypervalent Iodine Reagents | A metal-free method that uses the group-transfer properties of iodine(III) compounds for a clean transfer of sulfonyl groups. researchgate.net |

| Sulfonamide | Aniline, Arylazo Sulfone, DABSO | CuBr₂, Visible Light | A one-pot, three-component reaction promoted by visible light under mild conditions. researchgate.net |

| Sulfonimidamide | Aniline, Sulfonimidoyl Fluoride (B91410) | Ca(NTf₂)₂ | Lewis acid-catalyzed reaction that proceeds enantiospecifically to form chiral sulfonimidamides. researchgate.netacs.org |

| Sulfondiimidamide | Amine, Primary Sulfinamidine | Hypervalent Iodine Reagents | An iodine(III)-mediated oxidative amination that transforms primary sulfinamidines into N-H sulfondiimidamides. nih.gov |

Role in Polymer Chemistry and Functional Materials

The aniline structure is a fundamental precursor in the field of conducting polymers, and the incorporation of sulfonyl groups offers a powerful method for tuning the properties of the resulting materials.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.netnih.gov The standard method for its preparation involves the oxidative polymerization of aniline, often starting from aniline hydrochloride, using an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an aqueous medium. researchgate.netresearchgate.netresearchgate.net The resulting polymer is the conductive emeraldine (B8112657) salt form of polyaniline. researchgate.net

To improve processability and introduce new functionalities, derivatives of polyaniline are often synthesized. Sulfonated polyaniline (SPAN) is a self-doped conducting polymer that exhibits high water solubility and unique pH-dependent properties. acs.org SPAN is typically prepared by the copolymerization of aniline with a sulfonated aniline monomer, such as 3-aminobenzenesulfonic acid. researchgate.net The incorporation of sulfonic acid groups directly onto the polymer backbone enhances solubility and environmental stability without significantly compromising conductivity. researchgate.net By analogy, this compound can be envisioned as a co-monomer in such polymerizations. Its integration would introduce ethanesulfonyl groups into the polymer structure, potentially modifying its solubility, conductivity, and processability for specific applications. acs.orgresearchgate.net

The introduction of sulfonate or sulfonyl groups is a key strategy for designing advanced functional polymers and composites. mdpi.com Sulfonated aromatic polymers are investigated for a wide range of applications, including catalytic coatings, fuel cells, and ion-exchange membranes, due to their unique combination of properties. researchgate.net The sulfonate groups can enhance hydrophilicity and provide sites for ionic interactions, which is particularly useful in biomaterial applications to improve cell adhesion and proliferation. mdpi.com

Polymers derived from monomers like 4-(Ethanesulfonyl)aniline can be integrated into more complex architectures. For example, they can be blended with other polymers, such as polyvinyl alcohol (PVA), to form composite materials with improved processability and thermal stability. scielo.org.mx Furthermore, sulfonated polymers can be grafted onto other materials, like lignin, to create novel copolymers with high water solubility and charge density. mdpi.com The ability to control the degree of sulfonation allows for the fine-tuning of the material's properties to meet the demands of advanced applications, from functional surface coatings to components in electronic devices. researchgate.netrsc.org

Q & A

Q. What are the common synthesis methods for 4-(Ethanesulfonyl)aniline hydrochloride, and what reaction conditions are optimal?

The synthesis of this compound typically involves nucleophilic substitution and sulfonation reactions . A standard approach includes reacting aniline derivatives with ethanesulfonyl chloride or its precursors under controlled conditions. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetonitrile are commonly used due to their ability to stabilize intermediates .

- Reaction temperature : Heating under reflux (70–100°C) ensures sufficient energy for sulfonation without decomposition .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) may enhance reaction rates and yields .

- Purification : Recrystallization from ethanol/water mixtures is often employed to isolate the hydrochloride salt .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

Critical properties include:

- Solubility : High water solubility due to the ionic hydrochloride salt form; also soluble in polar aprotic solvents (e.g., DMSO) .

- Thermal stability : Decomposition temperatures >200°C, but hygroscopicity necessitates dry storage .

- Reactivity : The sulfonyl group acts as a strong electron-withdrawing group, making the aniline ring less nucleophilic. This influences its participation in coupling reactions (e.g., Buchwald-Hartwig amination) .

Q. How is this compound typically characterized using spectroscopic and chromatographic techniques?

- ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.8–7.5 ppm) and ethanesulfonyl group (δ 3.1–3.5 ppm for CH₂) confirm structure .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .

- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H]⁺ ion (m/z ~218 for the free base) .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of this compound during synthesis?

- Stepwise sulfonation : Introducing the ethanesulfonyl group before forming the hydrochloride salt reduces side reactions .

- In situ HCl generation : Using gaseous HCl instead of aqueous solutions minimizes hydrolysis of the sulfonyl group .

- Design of Experiments (DoE) : Statistical optimization of variables (temperature, molar ratios) can maximize yield. For example, a 15% increase in yield was reported when using a 1:1.2 aniline-to-sulfonyl chloride ratio .

Q. How do structural modifications in the sulfonyl group of this compound influence its biological activity and reactivity?

- Electron-withdrawing effects : Replacing the ethyl group with trifluoromethyl (CF₃) enhances metabolic stability but reduces solubility .

- Steric effects : Bulkier substituents (e.g., phenyl) hinder enzymatic interactions, as seen in reduced IC₅₀ values for kinase inhibition .

- Comparative SAR data :

| Substituent | LogP | Solubility (mg/mL) | Enzymatic IC₅₀ (μM) |

|---|---|---|---|

| Ethanesulfonyl (target) | 1.2 | 35 | 12.4 |

| Trifluoromethyl | 2.1 | 8 | 8.9 |

| Methyl | 0.9 | 50 | 18.7 |

Q. What experimental approaches are recommended for investigating the interaction of this compound with enzymatic targets?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure activity changes .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .

- Molecular docking : Preliminary in silico studies (AutoDock Vina) guide target selection. For example, docking with G protein-coupled receptors showed a ΔG of −8.2 kcal/mol .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) .

- Reproducibility checks : Validate key findings in multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

- Counter-screening : Test against off-target receptors (e.g., COX-2) to confirm selectivity .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. What advanced techniques are used to study the metabolic stability of this compound in vitro?

- Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor assess Phase I metabolism .

- LC-MS/MS metabolite profiling : Identifies hydroxylated or sulfoxide derivatives .

- CYP450 inhibition assays : Determine if the compound inhibits major cytochrome P450 enzymes (e.g., CYP3A4) .

Data Analysis and Interpretation

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound?

- Dose range : Test 0.1–100 μM in triplicate, using MTT or resazurin assays in adherent cell lines .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., cisplatin for apoptosis) .

- EC₅₀ calculation : Use nonlinear regression (e.g., GraphPad Prism) to model sigmoidal curves .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data for sulfonamide derivatives?

- QSAR modeling : Partial least squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with activity .

- Cluster analysis : Group compounds by substituent patterns to identify activity trends .

- Machine learning : Random Forest or SVM models predict novel derivatives with high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.